molecular formula C22H26N2O6S2 B2984873 N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide CAS No. 873010-68-5

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2984873
CAS No.: 873010-68-5
M. Wt: 478.58
InChI Key: DAVRYILDJRAQOS-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group and a methyl moiety. The ethyl linker bridges the thiazole and sulfonamide groups, while the benzene rings are further functionalized with methoxy groups at the 2,5-positions.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S2/c1-14-20(31-22(24-14)15-6-8-17(28-3)19(12-15)30-5)10-11-23-32(25,26)21-13-16(27-2)7-9-18(21)29-4/h6-9,12-13,23H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVRYILDJRAQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the thiazole ring with 3,4-dimethoxyphenyl derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidative demethylation under strong oxidative conditions, leading to the formation of hydroxyl groups.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Br₂, Cl₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties. Its structural features make it a candidate for drug development and biological studies.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. The presence of the sulfonamide group suggests it might act as an enzyme inhibitor, which could be useful in treating diseases where enzyme inhibition is beneficial.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The thiazole ring and methoxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Target Compound

Friedel-Crafts acylation to introduce sulfonyl groups (as seen in for sulfonamide precursors).

Thiazole ring formation via Hantzsch synthesis or condensation reactions.

Sulfonamide coupling using activated sulfonic acid derivatives.

Comparable Compounds
  • 1,2,4-Triazole Derivatives (Compounds [7–9], ): Synthesized via cyclization of hydrazinecarbothioamides under basic conditions. Key differences include the absence of a thiazole ring and the presence of triazole-thione tautomers .
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ): Formed by reacting benzoyl chloride with 3,4-dimethoxyphenethylamine. Unlike the target compound, Rip-B lacks the sulfonamide and thiazole moieties, emphasizing simpler amide bonding .

Structural and Spectral Analysis

Target Compound
  • Thiazole Core: The 4-methyl-1,3-thiazole likely contributes to planar rigidity, enhancing binding interactions.
  • Sulfonamide Group: The –SO2NH– moiety may engage in hydrogen bonding, a feature critical for enzyme inhibition.
  • Methoxy Substituents: Electron-donating groups on both aromatic rings could influence solubility and electronic properties.
Comparable Compounds
  • 1,2,4-Triazole-Thiones [7–9] (): Exhibit tautomerism (thione vs. thiol), confirmed by IR spectra lacking νS-H (~2500–2600 cm⁻¹) but showing νC=S (1247–1255 cm⁻¹) .
  • Rip-B (): IR spectra show strong C=O stretching at ~1660 cm⁻¹ (amide), contrasting with the target compound’s sulfonamide group, which lacks a carbonyl but may show νSO2 near 1350–1150 cm⁻¹ .

Table 2: Spectral Signatures

Compound Key IR Bands (cm⁻¹) ¹H-NMR Features Reference
Target Compound νSO2 (1350–1150), νC-O (methoxy: ~1250) Ethyl linker δ ~2.5–3.5 ppm
1,2,4-Triazoles [7–9] νC=S (1247–1255), νNH (3278–3414) Aromatic protons δ ~6.8–7.5 ppm
Rip-B νC=O (~1660), νNH (~3300) Phenethyl CH2 δ ~3.4–3.7 ppm

Pharmacological and Physicochemical Properties

  • 1,2,4-Triazoles [7–9]: Demonstrated antimicrobial activity in prior studies, attributed to sulfonyl and triazole-thione groups .
  • Rip-B: Simpler benzamide structure may limit target specificity compared to the sulfonamide-thiazole hybrid in the target compound .

Table 3: Property Comparison

Compound LogP (Predicted) Water Solubility Bioactivity Hypothesis Reference
Target Compound ~3.5 Low Enzyme inhibition, Antimicrobial
1,2,4-Triazoles [7–9] ~2.8 Moderate Antimicrobial
Rip-B ~2.2 High CNS modulation

Biological Activity

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : Not available in the provided sources.

The compound features a thiazole ring, which is known for its biological significance, particularly in anticancer and antimicrobial applications. The presence of dimethoxyphenyl substituents enhances its pharmacological profile.

The mechanism of action for this compound involves various pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Signal Transduction Modulation : It can interfere with signal transduction pathways that are critical for cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it may induce apoptosis in cancer cells through various mechanisms.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent . The thiazole moiety is known to enhance cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
1A-4311.61Apoptosis induction
2MCF-71.98Cell cycle arrest

These findings indicate that compounds with similar thiazole structures can exhibit significant activity against breast cancer cells, with IC50 values less than 1 µg/mL due to their ability to induce apoptosis and inhibit cell proliferation.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial studies. Research indicates that it possesses activity against various bacterial strains and fungi. Its effectiveness can be attributed to the disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth.

Case Studies

Several case studies have been documented regarding the biological effects of this compound:

  • Study on Antitumor Effects :
    • Objective : To evaluate the anticancer properties against different cancer cell lines.
    • Results : The compound demonstrated significant cytotoxicity in vitro, leading to further investigations into its potential as a therapeutic agent.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial activity against pathogenic bacteria.
    • Results : The compound exhibited notable inhibition zones in disk diffusion assays against Gram-positive and Gram-negative bacteria.

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